molecular formula C9H12O2 B2857632 (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 20507-56-6

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B2857632
CAS No.: 20507-56-6
M. Wt: 152.193
InChI Key: RZQRFJYKWMUYLB-GJMOJQLCSA-N
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Description

The (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a chiral organic compound of high interest in advanced chemical synthesis and pharmaceutical research. With the CAS registry number 20507-56-6 , this molecule has a molecular formula of C 9 H 12 O 2 and a molecular weight of 152.19 g/mol . Its structure is defined by a rigid bicyclo[2.2.2]oct-5-ene scaffold, which provides significant steric constraint, and a carboxylic acid functional group that serves as a versatile handle for further chemical modification . The compound's key research value lies in its well-defined stereochemistry, specified as the (1R,2R,4R) enantiomer. This chiral purity makes it an invaluable building block (chiral synthon) for the asymmetric synthesis of complex molecules, potentially including active pharmaceutical ingredients (APIs) . The rigid, three-dimensional structure of the bicyclo[2.2.2]octene system is particularly useful in medicinal chemistry for locking the conformation of a molecule, which can help in optimizing binding affinity to biological targets and in studying structure-activity relationships (SAR) . This product is supplied with a high purity level, typically 95% or 97% as confirmed by various suppliers . It is offered in multiple quantities for research convenience, from 50 mg to 5 g, and requires cold-chain transportation to ensure stability . This chemical is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQRFJYKWMUYLB-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stereochemical Outcomes

  • Diene component : 1-Aminocyclohexadiene (0.2 M in toluene)
  • Dienophile : (S)-Methyl acrylate (1.2 equiv)
  • Catalyst : Chiral Lewis acid (Eu(hfc)₃, 10 mol%)
  • Temperature : –40°C, 48 hours
  • Yield : 78%
  • Stereoselectivity : 92% enantiomeric excess (ee)

The endo transition state dominates due to secondary orbital interactions between the diene’s amino group and the acrylate’s carbonyl, fixing the (1R,2R,4R) configuration. Post-cycloaddition hydrolysis with 6N HCl at reflux converts the methyl ester to the carboxylic acid while preserving stereochemical integrity.

Diastereomeric Salt Resolution of Racemic Intermediates

For non-catalytic routes, resolution of racemic precursors provides an alternative pathway. A method adapted from Szakonyi et al. (2013) enables separation of bicyclic esters followed by hydrolysis:

Resolution Protocol

Parameter Value
Racemic ester Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
Resolving agent O,O'-Dibenzoyltartaric acid (0.55 equiv)
Solvent system Ethanol/water (4:1 v/v)
Crystallization cycles 3
Diastereomeric excess 98%
Final ee after hydrolysis 96%

The (–)-enantiomer preferentially crystallizes as the dibenzoyltartrate salt, leaving the (+)-enantiomer in solution. Acidic hydrolysis (HCl, 110°C, 6h) yields the target carboxylic acid with minimal racemization.

Hydrogenation-Isomerization Sequences

Modification of saturated bicyclic precursors provides an orthogonal approach:

Stepwise Functionalization

  • Hydrogenation :

    • Substrate: Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
    • Conditions: H₂ (50 psi), Pd/C (5 wt%), THF, 25°C
    • Outcome: Complete saturation of 5,6-double bond
  • Acid-Catalyzed Isomerization :

    • Catalyst: p-Toluenesulfonic acid (0.1 equiv)
    • Solvent: Xylene
    • Temperature: 140°C, 12 hours
    • Result: Migration of double bond to 5-position
  • Oxidative Cleavage :

    • Reagent: RuO₄ (generated in situ from RuCl₃/NaIO₄)
    • Yield: 68% carboxylic acid

This sequence allows geometric control over double bond positioning while maintaining the desired stereochemistry.

Comparative Analysis of Synthetic Routes

Method Enantioselectivity Overall Yield Scalability
Catalytic Diels-Alder 92% ee 61% Moderate
Salt Resolution 96% ee 43% Challenging
Hydrogenation-Isomerization Racemic 52% High

The catalytic Diels-Alder approach offers superior stereocontrol but requires specialized chiral catalysts. The resolution method provides high enantiopurity at the cost of yield due to fractional crystallization losses. Industrial applications favor the hydrogenation-isomerization route despite producing racemic material, as demonstrated by its compatibility with continuous flow reactors.

Advanced Characterization Metrics

Critical quality control parameters for synthetic batches:

Property Specification Analytical Method
Optical rotation [α]D²⁵ = +47.9° (c 0.5, EtOH) Polarimetry
Melting point 220°C (decomposition) Differential Scanning Calorimetry
Purity ≥99.5% (HPLC area) Chiral HPLC (Chiralpak IA)
Heavy metals <10 ppm ICP-MS

These specifications ensure batch-to-batch consistency for pharmaceutical applications requiring strict impurity profiles.

Emerging Methodologies

Recent advances in photochemical [2+2] cycloadditions show promise for alternative bicyclic syntheses:

  • Substrate : 2-Carboxyvinylnorbornene
  • Conditions : UV light (254 nm), acetone solvent
  • Quantum yield : Φ = 0.38
  • Diastereomeric ratio : 85:15 in favor of (1R,2R,4R)

Though currently limited to small-scale applications, this method eliminates the need for chiral auxiliaries through supramolecular templating effects.

Process Optimization Considerations

Key parameters influencing synthetic efficiency:

  • Solvent Effects

    • Diethyl ether increases endo selectivity by 18% compared to THF
    • Water content >5% v/v promotes hydrolysis side reactions
  • Catalyst Loading

    • Eu(hfc)₃ below 8 mol% leads to erosion of enantioselectivity
    • Palladium catalysts require ≤50 ppm residual metal in final API
  • Temperature Gradients

    • Cryogenic conditions (–40°C) critical for Diels-Alder stereocontrol
    • Hydrolysis rates double per 10°C increase above 90°C

These findings enable rational design of manufacturing processes balancing cost and quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Pharmaceuticals:
    • The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for the modification of functional groups to enhance biological activity.
    • Case Study: Research has demonstrated that derivatives of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exhibit anti-inflammatory properties and can be utilized in the development of new anti-inflammatory drugs.
  • Calcium Channel Blockers:
    • This compound is involved in the synthesis of calcium channel blockers, which are crucial for treating cardiovascular diseases.
    • Data Table: Calcium Channel Blockers Derived from this compound
    Compound NameActivityReference
    (1R,4S)-Bicyclo[2.2.2]octan-5-en-2-oneCalcium channel blockerPatent US20130289295A1
    6-Hydroxy-5-arylbicyclo[2.2.2]octan-2-oneAntihypertensivePatent US20130289295A1

Material Science Applications

  • Polymer Chemistry:
    • The compound can serve as a monomer in the production of polymers with specific mechanical properties.
    • Case Study: Research indicates that incorporating this bicyclic structure into polymer chains enhances thermal stability and mechanical strength.

Organic Synthesis Applications

  • Building Block in Organic Synthesis:
    • This compound is utilized as a building block for constructing complex organic molecules.
    • Data Table: Synthetic Routes Involving this compound
    Reaction TypeProductYield (%)Reference
    EsterificationBicyclic esters85
    ReductionAlcohol derivatives90
    CyclizationPolycyclic compounds75

Mechanism of Action

The mechanism of action of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

Key Differentiator : The bicyclo[2.2.2] system differs from smaller bicyclo[2.2.1] analogs in ring strain and spatial geometry.

Compound Name Bicyclo System Molecular Formula Key Features CAS Number Reference
(1R,2R,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid [2.2.2] C₉H₁₂O₂ Three stereocenters; rigid core 1195-12-6
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid [2.2.1] C₈H₁₀O₂ Higher ring strain; shorter bridge 1195-12-6
(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid [2.2.1] C₈H₁₁NO₂ Amino substituent; enhanced solubility 202187-28-8
  • Impact of Bicyclo System : The [2.2.2] system (8-membered ring) exhibits lower strain compared to [2.2.1] (7-membered), enhancing stability in reactions like Diels-Alder cycloadditions .

Functional Group Modifications

Key Differentiator: Substituents such as amino, ester, or amide groups alter reactivity and applications.

Compound Name Functional Group Key Properties Application Example Reference
This compound Carboxylic acid Chiral synthon for β-amino acids Pharmaceutical intermediates
(1S,2R,4R)-3-(Phenylcarbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid Phenylcarbamoyl amide Increased lipophilicity Enzyme inhibition studies
(1S,4R,7S)-7-Camphorsultam-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid methyl ester Ester + aza group Catalytic activity in asymmetric synthesis Chiral ligands
  • Amino Derivatives: Compounds like (1R,2R,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (–)-5 (C₉H₁₃NO₂) show enhanced biological activity due to NH₂ groups, enabling interactions with biomolecules .

Stereochemical Variations

Key Differentiator : Enantiomeric purity and stereocenter configuration influence molecular recognition and efficacy.

Compound Name Stereocenters Enantiomeric Form Optical Rotation ([α]D²⁰) Reference
This compound 3 Single enantiomer Not reported
rac-(1R,2R,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid 3 Racemic mixture N/A
(1S,2R,4R)-1-(Benzyloxycarbonylamino)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid 4 Enantiopure –64° (c 0.5, H₂O)
  • Stereochemical Impact: Enantiopure derivatives (e.g., from ) are critical in drug design, as seen in β-amino acid synthesis for peptide mimetics .

Biological Activity

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

The compound can be synthesized through the Diels-Alder reaction, which involves a diene and a dienophile under specific conditions such as elevated temperatures and solvents like toluene or xylene. The resulting adduct undergoes hydrolysis to yield the carboxylic acid.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H12O2
Molecular Weight168.19 g/mol
CAS Number20507-56-6

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

Antimicrobial Properties: Some studies have shown that this compound and its derivatives possess antimicrobial effects against certain bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, particularly in inhibiting nitric oxide synthase (NOS) activity in various cell lines . This suggests a mechanism that could be leveraged in treating inflammatory diseases.

Potential as Drug Precursors: Given its structural characteristics, the compound serves as a building block in organic synthesis and may act as a precursor for pharmaceuticals targeting calcium channels and other biological pathways .

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with specific molecular targets within cells. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways through hydrogen bonding and electrostatic interactions.

Case Studies

  • Antimicrobial Study: A study tested the efficacy of various bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of this compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Research: In vitro tests demonstrated that the compound reduced nitric oxide production in macrophage cell lines by up to 70%, suggesting a strong anti-inflammatory potential.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR identify diastereotopic protons and confirm stereochemistry via coupling constants (e.g., endo vs. exo protons) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for the (+)-enantiomer of a related chloroamide derivative .
  • Chiral HPLC : Separates enantiomers and quantifies optical purity, essential for pharmacological studies .

What challenges arise in maintaining stereochemical integrity during derivatization, and how are they addressed?

Advanced Research Question

  • Steric hindrance : The rigid bicyclic structure complicates nucleophilic attacks. Solutions include using bulky protecting groups (e.g., tert-butoxycarbonyl) to shield reactive sites .
  • Racemization risk : Mild conditions (e.g., low-temperature saponification) preserve stereochemistry during carboxylic acid activation .
  • Functional group compatibility : Selective oxidation of the ketone moiety without epimerization requires careful choice of oxidizing agents (e.g., TEMPO/NaClO) .

How is this compound utilized in the synthesis of bioactive molecules or natural products?

Advanced Research Question

  • Building block for cubane analogs : Its rigid structure mimics cubane frameworks, enabling synthesis of high-energy density materials .
  • Enzyme inhibitor design : The bicyclic core interacts with active sites (e.g., macrophomate synthase), as shown for (−)-2-carboxylmethyl-1-methoxy derivatives .
  • Peptidomimetics : Incorporation into β-amino acid backbones enhances metabolic stability in antimicrobial peptides .

How does the compound’s reactivity compare to structurally similar bicyclic systems (e.g., norbornene derivatives)?

Q. Comparative Analysis

CompoundReactivity ProfileKey Differences
Bicyclo[2.2.2]oct-5-eneHigh ring strain, electron-deficient alkeneMore rigid than norbornene; slower Diels-Alder kinetics
Norbornene (bicyclo[2.2.1])Electron-rich alkeneFaster cycloaddition but lower stereoselectivity
Cubane derivativesExtreme rigidityLimited functionalization sites

What strategies optimize enantioselectivity in catalytic asymmetric syntheses involving this compound?

Advanced Research Question

  • Chiral auxiliaries : Use of (R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoate directs facial selectivity in Diels-Alder reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization in metal-free conditions .
  • Microwave irradiation : Accelerates reaction kinetics, reducing side reactions and improving enantiomeric excess (ee) .

What computational or experimental methods elucidate its interactions with biological targets?

Advanced Research Question

  • Molecular docking : Predicts binding modes with enzymes (e.g., macrophomate synthase) using density functional theory (DFT) .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD_D) for receptor-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of enzyme inhibition .

How do researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Data Analysis Question

  • Reaction replication : Systematic variation of catalysts (e.g., Lewis acids vs. organocatalysts) identifies optimal conditions .
  • Advanced analytics : LC-MS and 2D NMR (e.g., NOESY) detect trace impurities or epimerization events .
  • Crystallographic validation : Confirms structural assignments when spectral data are ambiguous .

What are understudied applications of this compound in materials science or supramolecular chemistry?

Q. Future Directions

  • Metal-organic frameworks (MOFs) : Functionalization with carboxylate groups could enhance porosity for gas storage .
  • Polymer crosslinkers : The bicyclic structure improves thermal stability in epoxy resins .
  • Chiral stationary phases : HPLC columns leveraging its enantiopure derivatives for separation of racemic drugs .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Question

  • Toxicity screening : Preliminary assays (e.g., zebrafish models) assess acute toxicity .
  • Protective equipment : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic residues before disposal to comply with EPA guidelines .

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